Benzenesulfonic acid;tetradecan-1-ol Benzenesulfonic acid;tetradecan-1-ol
Brand Name: Vulcanchem
CAS No.: 69867-72-7
VCID: VC19369289
InChI: InChI=1S/C14H30O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-10(8,9)6-4-2-1-3-5-6/h15H,2-14H2,1H3;1-5H,(H,7,8,9)
SMILES:
Molecular Formula: C20H36O4S
Molecular Weight: 372.6 g/mol

Benzenesulfonic acid;tetradecan-1-ol

CAS No.: 69867-72-7

Cat. No.: VC19369289

Molecular Formula: C20H36O4S

Molecular Weight: 372.6 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonic acid;tetradecan-1-ol - 69867-72-7

Specification

CAS No. 69867-72-7
Molecular Formula C20H36O4S
Molecular Weight 372.6 g/mol
IUPAC Name benzenesulfonic acid;tetradecan-1-ol
Standard InChI InChI=1S/C14H30O.C6H6O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;7-10(8,9)6-4-2-1-3-5-6/h15H,2-14H2,1H3;1-5H,(H,7,8,9)
Standard InChI Key CHYZLSSDKHOCSR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCO.C1=CC=C(C=C1)S(=O)(=O)O

Introduction

Chemical Identity and Structural Characteristics

Benzenesulfonic acid;tetradecan-1-ol is a sulfonic acid ester with the molecular formula C20H36O4S\text{C}_{20}\text{H}_{36}\text{O}_{4}\text{S} and a molecular weight of 372.56 g/mol . The compound consists of a benzenesulfonate group (C6H5SO3\text{C}_6\text{H}_5\text{SO}_3^-) covalently bonded to a tetradecyl chain (C14H29\text{C}_{14}\text{H}_{29}) via an ester linkage. X-ray crystallography of analogous sulfonic acid esters confirms tetrahedral geometry around the sulfur atom, with bond distances of approximately 1.75 Å (C–S), 1.43 Å (S=O), and 1.55 Å (S–O) . The extended alkyl chain promotes hydrophobic interactions, while the sulfonate group enables water solubility in its deprotonated form.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC20H36O4S\text{C}_{20}\text{H}_{36}\text{O}_{4}\text{S}
Molecular Weight372.56 g/mol
LogP (Octanol-Water)6.69
PSA (Polar Surface Area)82.98 Ų
SolubilityInsoluble in nonpolar solvents; forms micelles in aqueous solutions

Synthesis and Industrial Production

The synthesis typically involves the reaction of benzenesulfonyl chloride (C6H5SO2Cl\text{C}_6\text{H}_5\text{SO}_2\text{Cl}) with tetradecan-1-ol (C14H29OH\text{C}_{14}\text{H}_{29}\text{OH}) in the presence of a base such as pyridine to neutralize HCl byproducts . Advanced methods employ microreactor technology to enhance reaction efficiency and purity:

  • Microstructured Reactor Process:

    • Toluene (as a solvent) and SO3/N2\text{SO}_3/\text{N}_2 gas are introduced into a falling liquid film microreactor at 0–95°C .

    • The sulfonation of toluene produces benzenesulfonic acid, which subsequently reacts with tetradecan-1-ol in a microchannel reaction tube .

    • Aging the crude product at controlled temperatures (0–95°C) ensures complete esterification, yielding >90% purity without byproducts .

This method eliminates traditional catalysts, reduces reaction time from hours to minutes, and avoids waste generation .

Physicochemical Behavior and Functional Properties

Interfacial Activity

Molecular dynamics simulations reveal that tetradecyl benzenesulfonate aligns at oil-water interfaces with:

  • The sulfonate group anchored in the aqueous phase.

  • The tetradecyl chain extending into the oil phase .
    This orientation reduces interfacial tension to <1 mN/m, critical for enhanced oil recovery and detergent formulations .

Acid-Base Characteristics

The sulfonic acid group exhibits a pKa of −2.8, ensuring full dissociation in aqueous solutions . This strong acidity enables applications in catalysis, such as the alkylation of phenol with tert-butanol, where it achieves 89.3% conversion efficiency .

Thermal Stability

Decomposition begins at 220°C via desulfonation:

C20H36O4SΔC14H29OH+C6H5SO3HC6H5OH+H2SO4\text{C}_{20}\text{H}_{36}\text{O}_{4}\text{S} \xrightarrow{\Delta} \text{C}_{14}\text{H}_{29}\text{OH} + \text{C}_6\text{H}_5\text{SO}_3\text{H} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{SO}_4

This reversibility allows its use as a protecting group in organic synthesis .

Industrial and Research Applications

Surfactant Formulations

  • Enhanced Oil Recovery: Branched-chain alkyl benzene sulfonates like tetradecyl derivatives reduce crude oil-water interfacial tension to <0.01 mN/m, mobilizing trapped oil reserves .

  • Detergents: The compound’s micelle-forming capacity (critical micelle concentration ~1 mM) removes hydrophobic stains effectively .

Catalysis

Immobilized on methyl-modified SBA-15 mesoporous silica, sulfonic acid derivatives catalyze phenol alkylation with 70.9% selectivity for 4-tert-butylphenol, a precursor for antioxidants .

Pharmaceutical Intermediates

Tetradecyl benzenesulfonate serves as a synthon in antihypertensive drugs, where its lipophilicity enhances membrane permeability .

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